Vinylamine can be used as a building block for the synthesis of various polymers. The presence of both a vinyl group (CH₂=CH-) and an amine group (NH₂) allows for participation in polymerization reactions. For example, research suggests poly(vinylamine) (PVAm) shows promise in applications like drug delivery and gene therapy due to its biocompatibility and ability to bind to specific molecules ().
The amine group in vinylamine can interact with proteins, making it a valuable tool for studying protein adsorption on surfaces. Researchers have investigated the deposition of synthetic polymers containing vinylamine groups onto protein-based substrates to understand these interactions better ().
Vinylamine, also known as ethenamine or ethylene amine, is a colorless to light-colored liquid with the chemical formula and a molecular weight of approximately 43.07 g/mol. It possesses a strong ammonia-like odor and is highly flammable. Vinylamine is soluble in water and exhibits basic properties, with a predicted pKa of around 8.00 . The compound is known for its reactivity, particularly with acids, strong oxidants, and halogens, and it can be corrosive to metals and biological tissues .
Vinylamine exhibits significant biological activity, particularly in antimicrobial applications. Its derivatives have been studied for their potential in medical and environmental contexts, such as removing contaminants from groundwater . The basic nature of vinylamine allows it to interact with various biological molecules, which can lead to both beneficial and toxic effects depending on the concentration and exposure route.
Vinylamine can be synthesized through several methods:
Vinylamine finds utility in various fields:
Vinylamine shares structural similarities with several other compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Ethylene diamine | C2H8N2 | A stronger base than vinylamine; used in chelation. |
Propylene diamine | C3H10N2 | Similar reactivity; used in polymer synthesis. |
Aniline | C6H7N | An aromatic amine; used in dye production. |
Aminoethanol | C2H7NO | Contains hydroxyl groups; used as a surfactant. |
Uniqueness of Vinylamine:
The synthesis of vinylamine was first reported in the mid-20th century, though early methods faced challenges due to the compound’s instability and tendency to polymerize spontaneously. Initial approaches focused on rearrangements of N-vinylsulfonamides using free radicals generated from azo compounds. For example, U.S. Patent 2,959,617 (1960) detailed a method where N-vinylsulfonamides were subjected to radical-induced rearrangement, yielding vinylamines with sulfonyl groups. Later advancements utilized catalytic intramolecular hydroarylation reactions with iron chloride and silver triflate to produce vinylamines from arylalkynyl sulfides.
A breakthrough came with the development of precursors like N-vinylformamide (NVF), which could be hydrolyzed to poly(vinylamine) under mild conditions. While NVF itself is not vinylamine, its controlled polymerization and subsequent hydrolysis provided a reliable pathway to access vinylamine-derived polymers, circumventing the challenges of handling the volatile monomer directly. Early synthetic routes were further refined using techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, enabling precise control over molecular weight and functionality.
Vinylamine is formally named ethenamine under IUPAC guidelines, reflecting its structure as an ethylene derivative substituted with an amine group. Its molecular formula is C₂H₅N, with a molecular weight of 43.07 g/mol. The structural formula, CH₂=CHNH₂, highlights the conjugated system between the vinyl group (CH₂=CH–) and the nitrogen atom, which adopts a trigonal planar geometry due to sp² hybridization.
Property | Value | Source |
---|---|---|
Molecular Formula | C₂H₅N | |
Molecular Weight | 43.07 g/mol | |
Boiling Point | 16°C (predicted) | |
Density | 0.714 g/cm³ (predicted) | |
pKa | 8.00 (predicted) |
The conjugated system delocalizes the nitrogen lone pair into the π-system of the vinyl group, reducing basicity compared to aliphatic amines like ethylamine (pKa ~10.8). This electronic effect is critical in understanding vinylamine’s reactivity and applications in polymerization.
Vinylamine is classified as a primary aliphatic amine, defined by a single alkyl or alkenyl group bonded to the nitrogen atom. Unlike aromatic amines (e.g., aniline), where the nitrogen is part of an aromatic ring, vinylamine’s nitrogen is attached to a sp²-hybridized vinyl group, placing it in the aliphatic subclass. This classification underscores its distinct electronic and steric properties, which influence its behavior in reactions such as nucleophilic substitution and polymerization.
The presence of the vinyl group introduces unique reactivity patterns. For instance, the double bond participates in conjugate addition reactions, while the amine group serves as a nucleophile or ligand in coordination chemistry. These dual functionalities make vinylamine a versatile building block in organic synthesis and materials science, particularly for creating pH-responsive polymers and functionalized surfaces.
Microwave spectroscopy has provided definitive evidence for the non-planar equilibrium structure of vinylamine [3] [34] [44]. Initial microwave rotational spectra were successfully assigned to gas-phase vinylamine detected in the pyrolysis decomposition products of ethylamine [44]. The spectroscopic investigations revealed critical structural parameters that define the molecular geometry.
The microwave spectroscopic analysis established that vinylamine adopts a non-planar equilibrium configuration with a carbon-nitrogen bond length of r₀(C−N) = 1.40 Å and a carbon-carbon-nitrogen bond angle of ∠CCN = 125° [44]. These measurements were corroborated through Stark effect studies and hyperfine structure measurements, which facilitated precise determination of the nitrogen-14 nuclear electric quadrupole coupling constants and the electric dipole moment [44].
Table 1: Fundamental Molecular Parameters of Vinylamine from Microwave Spectroscopy
Parameter | Value | Units | Reference |
---|---|---|---|
Carbon-Nitrogen Bond Length | 1.40 | Å | [44] |
Carbon-Carbon-Nitrogen Angle | 125 | degrees | [44] |
Molecular Weight | 43.0678 | atomic mass units | [1] |
Dipole Moment (a-component) | determined | Debye | [35] |
Dipole Moment (b-component) | determined | Debye | [35] |
Further microwave investigations identified the presence of two tunneling states in vinylamine, designated as 0⁺ and 0⁻ states [35]. The higher energy 0⁻ tunneling state was determined to lie 45.18 cm⁻¹ or 1.35 terahertz above the ground 0⁺ state [35]. This energy separation provides direct evidence for the double minimum potential characteristic of the amino group inversion process.
High-resolution Fourier transform infrared far-infrared spectroscopy has complemented microwave studies by providing detailed rovibrational analysis [34]. Effective rotational and centrifugal distortion constants were derived for eight vibration-rotation bands in the 250-750 cm⁻¹ region [34]. The infrared spectrum of vinylamine was generated through pyrolysis of cyclobutylamine and analyzed at both low and high resolution with precision reaching 0.002 cm⁻¹ [34].
The nitrogen center in vinylamine exhibits a distinctly pyramidal configuration rather than planar geometry, as established through extensive spectroscopic and theoretical investigations [3] [21] [36]. The pyramidal nature of the nitrogen atom results from the tetrahedral hybridization of the nitrogen orbitals, where three sp³ hybrid orbitals form sigma bonds while the fourth contains the lone electron pair [14] [16].
A comprehensive semirigid-bender analysis combining vibrational satellite shifts in the microwave spectrum with infrared data resolved the ambiguity regarding the inversion potential in vinylamine [36]. The molecule maintains a non-planar equilibrium configuration, with the amino group hydrogens undergoing an inversion-torsion motion during transitions between potential minima [36]. In this motion, the syn-hydrogen consistently remains closer to the carbon-carbon-nitrogen plane compared to the anti-hydrogen [36].
Table 2: Nitrogen Inversion Parameters in Vinylamine
Parameter | Value | Units | Method | Reference |
---|---|---|---|---|
Inversion Barrier Height | 390 | cm⁻¹ | Semirigid-bender analysis | [36] |
Bending Angle from Plane | 46.4 | degrees | Theoretical calculation | [36] |
First Excited Inversion State | 65±25 | cm⁻¹ | Microwave intensity | [44] |
Inversion Barrier (DFT-B3LYP) | 0.5 | kcal/mol | Quantum calculation | [21] |
Inversion Barrier (MP2) | 1.6 | kcal/mol | Quantum calculation | [21] |
The barrier height for nitrogen inversion was determined to be 390 cm⁻¹, with potential minima located at bending angles of 46.4° from the molecular plane [36]. Quantum chemical calculations using density functional theory at the B3LYP level with 6-311+G** basis set estimated the nitrogen inversion barrier to be approximately 0.5 kcal/mol, while ab initio MP2 calculations yielded a higher value of 1.6 kcal/mol [21]. These theoretical predictions align reasonably well with the experimental microwave data indicating an inversion barrier of approximately 1.0 kcal/mol [21].
The pyramidal configuration significantly influences the chemical and physical properties of vinylamine [14]. Unlike planar nitrogen centers found in aromatic amines, the pyramidal geometry in vinylamine allows for rapid nitrogen inversion at room temperature, preventing the isolation of individual enantiomers when the nitrogen bears three different substituents [14] [16]. This inversion process occurs through a planar transition state where the nitrogen temporarily adopts sp² hybridization [16].
Quantum chemical investigations have provided detailed insights into the electronic structure and bonding characteristics of vinylamine [20] [21] [22]. Comprehensive computational studies employing various levels of theory have elucidated the electronic properties that govern the molecular behavior and conformational preferences.
Density functional theory calculations using the B3LYP functional with extended basis sets have been extensively applied to vinylamine structural optimization and property prediction [21]. These calculations confirmed the non-planar ground state geometry and provided accurate predictions of vibrational frequencies and infrared spectra [21]. The DFT-B3LYP/6-311+G** level calculations successfully reproduced experimental structural parameters and vibrational assignments.
Ab initio calculations at the MP2 level with correlation-consistent basis sets have yielded high-accuracy electronic structure descriptions [21] [22]. Coupled cluster calculations incorporating single, double, and perturbative triple excitations have been employed to achieve benchmark accuracy for energetic properties [22]. These high-level calculations provided definitive energy differences between conformational states and accurate predictions of molecular properties.
Table 3: Electronic Structure Properties from Quantum Chemical Calculations
Property | DFT-B3LYP | MP2 | CCSD(T) | Units | Reference |
---|---|---|---|---|---|
Total Energy | calculated | calculated | calculated | hartree | [21] [22] |
Dipole Moment | calculated | calculated | calculated | Debye | [21] |
Nitrogen Inversion Barrier | 0.5 | 1.6 | - | kcal/mol | [21] |
Vibrational Frequencies | computed | computed | - | cm⁻¹ | [21] |
Electronic Configuration | determined | determined | determined | - | [21] |
The electronic structure calculations revealed the importance of electron correlation effects in accurately describing the nitrogen inversion potential [21]. While density functional theory provided reasonable geometries and frequencies, the inclusion of electron correlation through MP2 and coupled cluster methods proved essential for quantitative accuracy in barrier heights and energetic properties [21] [22].
Natural bond orbital analysis has been employed to understand the electronic factors governing conformational preferences [10]. These analyses revealed the role of hyperconjugation and stereoelectronic effects in stabilizing specific conformational arrangements [10]. The nitrogen lone pair interactions with adjacent sigma and pi bonds significantly influence the preferred molecular geometry.
Molecular orbital calculations have illuminated the electronic structure underlying the chemical reactivity of vinylamine [20] [26]. The highest occupied molecular orbital primarily consists of the nitrogen lone pair, while the lowest unoccupied molecular orbital involves the carbon-carbon pi-antibonding orbital [26]. This electronic configuration explains the nucleophilic character of the nitrogen center and the susceptibility of the double bond to electrophilic attack.
Vinylamine exhibits distinct structural and electronic properties when compared to its isomeric species, particularly ethylenimine (aziridine), which shares the molecular formula C₂H₅N [38] [39]. The comparative analysis reveals fundamental differences in bonding, stability, and conformational behavior between these isomeric forms.
Ethylenimine adopts a three-membered ring structure with the nitrogen atom incorporated into a highly strained cyclic framework [38]. The bond angles in ethylenimine are approximately 60°, significantly less than the normal tetrahedral angle of 109.5°, resulting in substantial angle strain [38]. This contrasts markedly with vinylamine, where the nitrogen center maintains a more relaxed pyramidal geometry with bond angles closer to tetrahedral values [14].
Table 4: Comparative Structural Parameters of Vinylamine and Ethylenimine
Property | Vinylamine | Ethylenimine | Units | Reference |
---|---|---|---|---|
Molecular Formula | C₂H₅N | C₂H₅N | - | [1] [38] |
Molecular Structure | Acyclic | Three-membered ring | - | [1] [38] |
Nitrogen Hybridization | sp³ pyramidal | sp³ strained | - | [14] [38] |
Bond Angles at Nitrogen | ~107° | ~60° | degrees | [14] [38] |
Basicity (pKa) | ~8.0 | 7.9 | - | [4] [38] |
Nitrogen Inversion Barrier | Low | High | - | [21] [38] |
The basicity of vinylamine and ethylenimine reflects their different electronic environments [4] [38]. Ethylenimine exhibits reduced basicity compared to acyclic amines due to the increased s-character of the nitrogen lone pair resulting from ring strain [38]. The pKa of the conjugate acid of ethylenimine is 7.9, indicating weaker basicity than typical aliphatic amines [38]. Vinylamine shows predicted pKa values around 8.0, consistent with primary amine character [4].
The nitrogen inversion barriers differ dramatically between these isomers [21] [38]. While vinylamine exhibits a relatively low inversion barrier allowing rapid interconversion at room temperature, ethylenimine displays a significantly higher barrier due to ring strain [38]. This elevated barrier in ethylenimine permits the isolation of separate invertomers under appropriate conditions [38].
Conformational flexibility represents another key distinction between vinylamine and ethylenimine [21] [38]. Vinylamine possesses multiple conformational degrees of freedom, including rotation around the carbon-nitrogen bond and nitrogen inversion [21]. Ethylenimine, constrained by its three-membered ring structure, exhibits limited conformational mobility [38].
The electronic structures of these isomers differ substantially in their molecular orbital characteristics and reactivity patterns [26] [38]. Vinylamine displays typical alkene and amine reactivity, with the double bond susceptible to addition reactions and the nitrogen center acting as a nucleophile [26]. Ethylenimine exhibits unique ring-opening reactivity due to the high strain energy of the three-membered heterocycle [38].
Quantum chemical calculations have revealed distinct energy landscapes for vinylamine and ethylenimine [21] [38]. The strain energy in ethylenimine results in higher overall molecular energy compared to the relaxed structure of vinylamine [38]. This energy difference drives the thermodynamic preference for acyclic over cyclic isomers in the C₂H₅N system.